![molecular formula C20H20FN3O B2776241 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide CAS No. 2034551-55-6](/img/structure/B2776241.png)
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide, also known as DPF-3086, is a chemical compound that has gained attention in the scientific community due to its potential application in drug development.
Applications De Recherche Scientifique
Anticancer Potential
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide and its derivatives have been explored for their potential in cancer therapy. For instance, ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, a compound synthesized from L-tryptophan, demonstrated notable anticancer activity, especially against human chronic myelogenous leukaemia (CML) K562 cell line, suggesting its promise as an anticancer agent. This highlights the compound's relevance in the development of new therapeutic agents for cancer treatment (Mohideen et al., 2017).
Topoisomerase IIα Inhibition
A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related derivatives were synthesized and evaluated for their inhibitory activity against topoisomerase IIα, a crucial enzyme involved in DNA replication and cell cycle progression. Among these, specific analogues exhibited significant cytotoxicity against various cancer cell lines, including MCF-7, NCI-H460, and HeLa, highlighting their potential as anticancer agents. The topoisomerase IIα inhibitory activity suggests these compounds' role in the development of novel cancer therapeutics (Alam et al., 2016).
Antiviral Activity
Pyrazole derivatives have also been studied for their antiviral properties. A particular study focused on the synthesis of pyrazole- and isoxazole-based heterocycles and evaluated their activity against Herpes simplex virus type-1 (HSV-1). Among these, certain compounds demonstrated a reduction in the number of viral plaques, indicating their potential as antiviral agents. This research contributes to the ongoing search for effective treatments against viral infections (Dawood et al., 2011).
Anti-inflammatory and Analgesic Activities
Research into pyrazole derivatives extends into anti-inflammatory and analgesic properties. Several compounds were synthesized and tested for their anti-inflammatory and analgesic activities, comparing them to standard drugs like ibuprofen and flurbiprofen. Some derivatives showed potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, highlighting their potential as safer anti-inflammatory and analgesic agents (Hussain & Kaushik, 2015).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-14-19(16-7-4-3-5-8-16)15(2)24(23-14)12-11-22-20(25)17-9-6-10-18(21)13-17/h3-10,13H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYHOCXXJSBFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)F)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.